2-Hexyldec-2-enal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

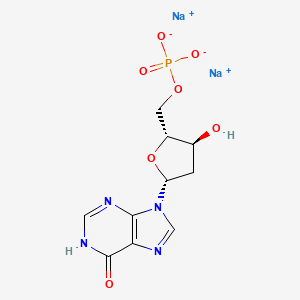

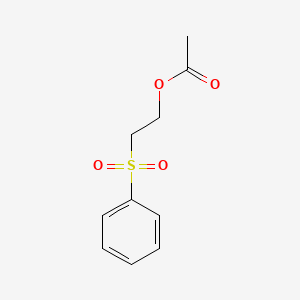

2-Hexyldec-2-enal, also known as (E)-Hexadec-2-enal , is a chemical compound with the formula C16H30O . It is used as a flavoring agent . The molecule contains a total of 47 atoms, including 30 Hydrogen atoms, 16 Carbon atoms, and 1 Oxygen atom . It has 46 bonds in total, which include 16 non-Hydrogen bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, and 1 aliphatic aldehyde .

Synthesis Analysis

One of the synthesis methods for 2-Hexyldec-2-enal involves an organocatalyzed cyclopropanation reaction of (E)-dec-2-enal . The diastereoselectivity and relative configuration of each product are determined using NMR spectroscopy .Molecular Structure Analysis

The molecular structure of 2-Hexyldec-2-enal includes 2 double bonds and 1 aliphatic aldehyde . It also has 2 multiple bonds and 12 rotatable bonds .Chemical Reactions Analysis

2-Hexyldec-2-enal is a process impurity in hexyl cinnamic aldehyde, which may amount up to 2.0% . Its use is prohibited in fragrance, while in flavors, the Flavour and Extract Manufacturer Association (FEMA) has permitted its concentration only up to 5.0 ppm .Physical And Chemical Properties Analysis

2-Hexyldec-2-enal has a molecular weight of 238.41 . It has various properties such as ideal gas heat capacity, standard Gibbs free energy of formation, enthalpy of formation at standard conditions, enthalpy of fusion at standard conditions, and enthalpy of vaporization at standard conditions .Applications De Recherche Scientifique

Reactivity in Oil-in-Water Emulsions : A study examined the reactivity of hexanal and related compounds, including (E)-hex-2-enal, in oil-in-water emulsions. They found that in the presence of water, hexanal oxidizes to hexanoic acid. Similarly, (E)-hex-2-enal oxidizes to (E)-hex-2-enoic acid in the presence of water. These findings are crucial for using these aldehydes as lipid oxidation markers in foods (Vandemoortele et al., 2020).

Activation of Heat-Shock Genes : Another study explored the ability of various aldehydes produced in lipid peroxidation to affect heat-shock gene expression and protein synthesis in HeLa cells. They found that only certain types of aldehydes, such as (E)-4-hydroxyalk-2-enals, were active in promoting these cellular responses (Allevi et al., 1995).

Enantioselective Synthesis of Cyclopentanecarbaldehydes : Research has demonstrated the use of 4-hydroxybut-2-enal, a succinaldehyde surrogate, in organocatalyzed reactions for the synthesis of cyclopentanecarbaldehydes containing multiple stereogenic centers. This is significant for the development of various biologically active compounds (Hong et al., 2012).

Synthesis of Stereoisomers of Cytotoxic Products : A study achieved the enantioselective synthesis of all possible isomers of (E)-4,5-dihydroxydec-2-enal, a cytotoxic product formed in peroxidised liver microsomal lipids, showcasing the potential for specific therapeutic applications (Allevi et al., 1997).

Antifungal Activity in Strawberry Fruit : Research on strawberry fruit volatile compounds, including (E)-hex-2-enal, revealed their antifungal activity against Colletotrichum acutatum, a pathogen affecting strawberries. This highlights its potential application in agriculture and food preservation (Arroyo et al., 2007).

Propriétés

IUPAC Name |

2-hexyldec-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBRHLFCWKXUSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=C(CCCCCC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930253 |

Source

|

| Record name | 2-Hexyldec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexyldec-2-enal | |

CAS RN |

13893-39-5 |

Source

|

| Record name | 2-Hexyldec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hexyl-2-decenal, 2- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,5R)-3,4,5-triacetyloxy-6-[(1R,2S,3R)-1,3,4-triacetyloxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B577054.png)

![[2-[(1S,2R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenyl] acetate](/img/structure/B577057.png)

![[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene](/img/structure/B577059.png)

![6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate(8CI)](/img/no-structure.png)